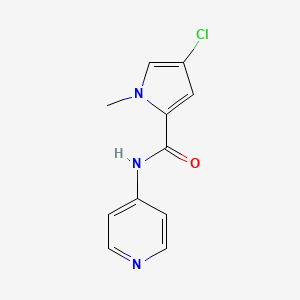
5-chloro-2-methoxy-N,N-di(propan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N,N-di(propan-2-yl)benzenesulfonamide, also known as CDIBS, is a sulfonamide compound that has been used in scientific research for various purposes. This compound has shown potential in the field of medicinal chemistry due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 5-chloro-2-methoxy-N,N-di(propan-2-yl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of certain proteins that are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to reduce inflammation in various animal models of inflammation. This compound has been found to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-methoxy-N,N-di(propan-2-yl)benzenesulfonamide has several advantages for lab experiments. This compound is easy to synthesize and is readily available. This compound has been found to have low toxicity and is well tolerated in animal models. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in certain experiments. This compound also has a short half-life in vivo, which can limit its use in certain animal models.
Orientations Futures
There are several future directions for the use of 5-chloro-2-methoxy-N,N-di(propan-2-yl)benzenesulfonamide in scientific research. This compound has potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. This compound can also be used as a tool compound for the development of new drugs. Further research is needed to identify the potential of this compound as a drug candidate.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N,N-di(propan-2-yl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N,N-di(propan-2-yl)benzenesulfonamide has been used in scientific research for various purposes. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool compound for the development of new drugs.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S/c1-9(2)15(10(3)4)19(16,17)13-8-11(14)6-7-12(13)18-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQNNYILBIAENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B7536783.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B7536790.png)
![N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide](/img/structure/B7536793.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-3-carboxamide](/img/structure/B7536800.png)
![2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide](/img/structure/B7536810.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7536817.png)

![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)
![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)
![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)


![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)